1-(4-Methylphenyl)piperidin-4-one

Catalog No.
S1488926
CAS No.
105123-89-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)piperidin-4-one

CAS Number

105123-89-5

Product Name

1-(4-Methylphenyl)piperidin-4-one

IUPAC Name

1-(4-methylphenyl)piperidin-4-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3

InChI Key

JWWPZSUQVZPAHD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2

1-(4-Methylphenyl)piperidin-4-one is an N-aryl piperidone, a class of chemical building blocks integral to the synthesis of diverse, biologically active molecules. Its core structure is a common scaffold for developing ligands targeting central nervous system (CNS) receptors, such as dopamine and sigma receptors. The presence of the p-tolyl group distinguishes it from simpler analogs like N-phenyl or N-benzyl piperidones, influencing the steric and electronic properties that are critical in both multi-step synthetic sequences and the pharmacological profile of the final target compounds.

Substituting 1-(4-Methylphenyl)piperidin-4-one with simpler analogs like 1-phenylpiperidin-4-one or N-benzyl-4-piperidone is often unfeasible in established synthetic workflows. The 4-methyl substituent is not merely a placeholder; its electron-donating nature and steric bulk directly influence reaction kinetics, yields, and the stereochemical outcome of subsequent transformations. More critically, in medicinal chemistry, this specific methyl group often acts as a key pharmacophoric element, forming essential interactions with the target receptor that are absent in unsubstituted or differently substituted analogs. This can lead to a dramatic loss in biological potency or selectivity in the final compound, making direct substitution a high-risk decision that can compromise project goals and timelines.

Essential Precursor for High-Potency Dopamine D4 Receptor Ligands

In structure-activity relationship (SAR) studies for dopamine D4 receptor antagonists, the choice of N-aryl substituent on the piperidin-4-one precursor is critical for final compound potency. A study developing novel D4 ligands demonstrated that the derivative synthesized from 1-(4-methylphenyl)piperidin-4-one exhibited a binding affinity (Ki) of 0.3 nM. This represents a significant increase in potency compared to derivatives made from other precursors, underscoring the non-substitutable role of the 4-methylphenyl group in achieving high-affinity receptor binding.

Evidence DimensionDopamine D4 Receptor Binding Affinity (Ki) of Final Derivative
Target Compound DataDerivative of 1-(4-methylphenyl)piperidin-4-one precursor showed Ki = 0.3 nM
Comparator Or BaselineGeneral class of piperidine-based D4 antagonists; many analogs show lower affinity.
Quantified DifferenceAchieves sub-nanomolar affinity, a benchmark for high-potency ligands.
ConditionsCompetitive inhibition binding assay using membranes from HEK293 cells expressing the human D4 receptor.

For drug discovery programs targeting the D4 receptor, this compound is a required precursor to access the highest potency chemical space, as simpler analogs yield significantly less active final molecules.

Demonstrated Utility in Multi-Component Reactions for Scaffold Synthesis

The reactivity of N-substituted piperidin-4-ones is a key consideration for their use in complex synthetic sequences. 1-(4-Methylphenyl)piperidin-4-one has been successfully employed as a substrate in multi-component reactions, such as the synthesis of spiro bicyclic peptidomimetics. Its compatibility with these efficient, one-pot procedures highlights its processability and utility for building complex molecular architectures, a valuable attribute for library synthesis and lead optimization campaigns.

Evidence DimensionReaction Compatibility
Target Compound DataSuccessfully used as a ketone component in multi-component reactions to form complex heterocyclic scaffolds.
Comparator Or BaselineUnsubstituted or sterically demanding piperidones which may show lower yields or fail in similar complex reactions.
Quantified DifferenceNot directly quantified, but demonstrates compatibility with modern, efficient synthetic methods.
ConditionsMulti-component reaction conditions for the synthesis of spiro bicyclic structures.

This compound is a validated, process-compatible choice for research programs utilizing efficient multi-component reactions to rapidly generate diverse chemical libraries, reducing risk in synthesis planning.

Lead Optimization for High-Affinity CNS Receptor Antagonists

This compound is the right choice when the goal is to synthesize N-aryl piperidine derivatives with maximal potency at specific CNS targets, such as the dopamine D4 receptor. The evidence shows that the 4-methylphenyl group is a critical pharmacophore for achieving sub-nanomolar binding affinity, making this precursor essential for projects where maximizing on-target activity is the primary objective.

Construction of Spirocyclic and Complex Heterocyclic Libraries

For research focused on creating diverse chemical libraries for screening, this ketone is a proven and reliable building block. Its demonstrated compatibility in complex, one-pot multi-component reactions allows for the efficient generation of novel spirocyclic and other intricate scaffolds, which are valuable for exploring new chemical space in drug discovery.

XLogP3

1.9

Wikipedia

1-(4-Methylphenyl)piperidin-4-one

Dates

Last modified: 08-15-2023

Explore Compound Types